Bupropion D9

概要

説明

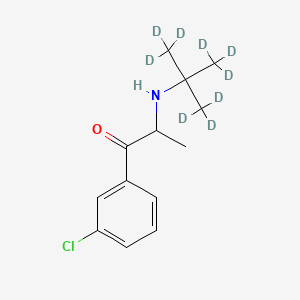

Bupropion D9 is a labelled salt of Bupropion . Bupropion is an atypical antidepressant of the aminoketone group, structurally related to cathinone . It is used to treat depression and to prevent depression in patients with seasonal affective disorder (SAD), which is sometimes called winter depression . It is also used as part of a support program to help people stop smoking .

Synthesis Analysis

Bupropion undergoes extensive stereoselective metabolism . The synthesis of bupropion hydrochloride has been developed which can be used in an undergraduate teaching lab to introduce aspects of green chemistry and systems thinking . The reaction scheme of the synthesis of bupropion hydrochloride involves the use of NBS 10 mol% NH4OAc t-BuNH2, Cyrene 55-60 °C for 20 minutes .Molecular Structure Analysis

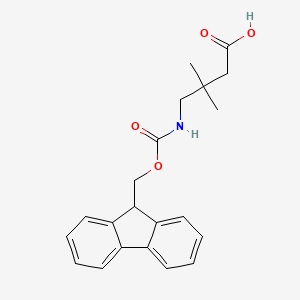

The molecular formula of Bupropion D9 is C13H9D9ClNO.HCl . The structure-activity relationships (SARs) for bupropion and ibogaine have been studied with the goal of identifying the chemical features required for pharmacological chaperone activity .Chemical Reactions Analysis

The reaction scheme of the synthesis of bupropion hydrochloride involves the use of NBS 10 mol% NH4OAc t-BuNH2, Cyrene 55-60 °C for 20 minutes . The main pathways are expressed with the bold arrows .Physical And Chemical Properties Analysis

Bupropion is a chiral, basic, highly lipophilic drug . It is clinically used as a racemate that undergoes extensive stereoselective metabolism . Its major active metabolites, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion reach higher plasma concentrations than bupropion .科学的研究の応用

- Application : Bupropion D9 can be used as an internal standard for quantifying bupropion levels in biological matrices (e.g., urine) using liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) in clinical toxicology, urine drug testing, or forensic analysis .

- Benefits : Bupropion has proven efficacy in smoking cessation trials, helping approximately one in five smokers quit. It has low rates of sexual dysfunction and is more likely to cause weight loss than gain .

- Application : Bupropion D9 can be used to study neurotransmitter reuptake inhibition, potentially augmenting other antidepressants like selective serotonergic reuptake inhibitors (SSRIs) .

Depression Treatment and Smoking Cessation

Neurotransmitter Reuptake Inhibition

Urinary Drug Testing

作用機序

Target of Action

Bupropion D9 primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . Bupropion D9 also acts as a non-competitive nicotine receptor antagonist .

Mode of Action

Bupropion D9 exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This action prolongs the duration of these neurotransmitters within the neuronal synapse, leading to the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, bupropion D9 is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine .

Biochemical Pathways

Bupropion D9 is hydroxylated to its primary active metabolite, hydroxybupropion, by the cytochrome P450 enzyme CYP2B6 . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 . The majority of bupropion is cleared via reduction to threohydrobupropion (66%) and erythrohydrobupropion (6%) .

Pharmacokinetics

Following oral administration of bupropion hydrochloride tablets, peak plasma bupropion concentrations are usually achieved within 2 hours . Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first pass metabolism rendering its systemic bioavailability limited . Absorption is suggested to be between 80 and 90% .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by bupropion D9 results in prolonged neurotransmitter action within the neuronal synapse, leading to increased locomotor activity and increased rates of responding in various schedule-controlled operant behavior tasks . When used as an aid to smoking cessation, bupropion D9 is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake .

Action Environment

The action, efficacy, and stability of Bupropion D9 can be influenced by various environmental factors. It’s important to note that individual genetic variations, such as polymorphisms in metabolic enzymes, can significantly impact the pharmacokinetics and pharmacodynamics of Bupropion D9 .

Safety and Hazards

Bupropion, particularly the immediate release formulation, carries a higher risk of seizure than many other antidepressants, hence caution is recommended in patients with a history of seizure disorder . Common adverse effects of bupropion with the greatest difference from placebo are dry mouth, nausea, constipation, insomnia, anxiety, tremor, and excessive sweating .

将来の方向性

Bupropion is sometimes used as an add-on agent to first-line treatments of depression such as selective serotonin reuptake inhibitor (SSRI) medications when there is a treatment-failure or only partial response . Bupropion is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .

特性

IUPAC Name |

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/i2D3,3D3,4D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-WVZRYRIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649420 | |

| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bupropion D9 | |

CAS RN |

150988-80-0 | |

| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)

![4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline](/img/structure/B3031045.png)

![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)

![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)